molecular formula C8H13NO2 B3049662 6,6-Dimethylazepane-2,4-dione CAS No. 21455-90-3

6,6-Dimethylazepane-2,4-dione

Cat. No.: B3049662
CAS No.: 21455-90-3
M. Wt: 155.19 g/mol
InChI Key: PCQIZHCFAKRVNL-UHFFFAOYSA-N
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Description

6,6-Dimethylazepane-2,4-dione is a heterocyclic compound with a seven-membered ring structure containing two carbonyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylazepane-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of diesters. For example, the cyclization of a β-keto ester precursor under basic conditions can yield the desired azepane-dione structure .

Industrial Production Methods: Industrial production methods for this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylazepane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

6,6-Dimethylazepane-2,4-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethylazepane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6,6-Dimethylpiperidine-2,4-dione: A six-membered ring analog with similar reactivity.

    6,6-Dimethylthiazepane-2,4-dione: Contains a sulfur atom in the ring, offering different chemical properties.

    6,6-Dimethylazepane-2,4-dione: The parent compound with unique structural features.

Uniqueness: this compound is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six-membered analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

6,6-Dimethylazepane-2,4-dione, a compound belonging to the azepane family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a seven-membered cyclic structure with two carbonyl groups at the 2 and 4 positions. Its synthesis often involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity.

Antimicrobial Activity

Research has demonstrated that derivatives of azepane-2,4-dione exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds similar to this compound have shown potent antifungal effects against various strains of Candida and dermatophytes. In one study, certain synthesized thiazolidine derivatives exhibited high antifungal activity, leading to morphological changes in yeast cell walls .
  • Antibacterial Activity : The antibacterial efficacy of related compounds has been assessed using agar diffusion and broth dilution methods. Results indicated varying degrees of inhibition against both gram-positive and gram-negative bacteria depending on the substituents present on the benzene ring .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound derivatives:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For example, a derivative was found to inhibit human topoisomerases I and II, crucial enzymes involved in DNA replication and repair .
  • Cell Line Studies : In vitro studies involving breast cancer cell lines (e.g., MCF-7) demonstrated that certain derivatives could induce cell death through mechanisms involving cytochrome c release and DNA damage .

Case Study 1: Antifungal Activity Assessment

A series of thiazolidine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The study revealed that some compounds had minimal inhibitory concentrations (MIC) as low as 0.03 µg/mL against certain strains. The structural modifications significantly influenced their antifungal effectiveness .

Case Study 2: Anticancer Evaluation

In another study focusing on the anticancer potential of azepandione derivatives, researchers treated MCF-7 cells with different concentrations of a specific derivative. The results showed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntifungalEffective against Candida spp.MIC values as low as 0.03 µg/mL
AntibacterialInhibitory effects on gram-positive/negative bacteriaVarying inhibition based on substituents
AnticancerInduces apoptosis in cancer cell linesActivation of intrinsic apoptotic pathways

Properties

IUPAC Name

6,6-dimethylazepane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)4-6(10)3-7(11)9-5-8/h3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQIZHCFAKRVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(=O)NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493156
Record name 6,6-Dimethylazepane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21455-90-3
Record name 6,6-Dimethylazepane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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